4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of oxazolidin-2-ones has garnered significant interest due to their pharmaceutical relevance. Researchers have developed efficient approaches for constructing these scaffolds. One notable method involves combining an asymmetric aldol reaction with a modified Curtius protocol . This strategy allows rapid access to various oxazolidin-2-one building blocks through intramolecular ring closure. Notably, this approach has enabled the concise total synthesis of (−)-cytoxazone , a natural product with promising pharmacological properties .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one reveals a non-coplanar arrangement between the benzene and oxazolidin rings. The oxazolidin ring adopts a twist conformation. X-ray analysis further demonstrates that two molecules interact via strong N-H···O hydrogen bonds .
Chemical Reactions Analysis
Oxazolidin-2-ones serve as versatile synthetic intermediates. Linezolid (LZD), the first synthetic oxazolidin-2-one antimicrobial agent, inhibits bacterial protein synthesis and is effective against Gram-positive bacteria. Tedizolid, another promising antibacterial agent, finds use in treating skin infections. These compounds also play a crucial role in macrolide antibiotic syntheses .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(2,14-10(13)12-8)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVOTYCYYDLWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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